Cas no 81998-04-1 (4-Hydroxymethyl-4’-methyl-2,2’-bipyridine)

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine ist ein funktionalisiertes Bipyridin-Derivat, das sich durch seine vielseitige Anwendbarkeit in der Koordinationschemie auszeichnet. Die Hydroxymethyl-Gruppe an der 4-Position ermöglicht eine weitere Derivatisierung, beispielsweise zur Verankerung an Oberflächen oder zur Einbindung in Polymere, während die Methylgruppe an der 4’-Position die elektronischen Eigenschaften des Ligandensystems moduliert. Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, stabile Komplexe mit verschiedenen Übergangsmetallen zu bilden, was sie besonders wertvoll für die Entwicklung von Katalysatoren, lumineszenten Materialien und metallorganischen Gerüstverbindungen (MOFs) macht. Ihre hohe Reinheit und definierte Struktur gewährleisten reproduzierbare Ergebnisse in der Forschung.
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine structure
81998-04-1 structure
Product Name:4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
CAS-Nr.:81998-04-1
MF:C12H12N2O
MW:200.236482620239
MDL:MFCD02916382
CID:1066641
PubChem ID:135727099
Update Time:2025-09-27

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
    • 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine 4'-Methyl-2,2'-bipyridine-4-methanol
    • 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
    • [2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol
    • 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
    • 4'-Methyl-2,2'-bipyridine-4-methanol
    • {4'-METHYL-[2,2'-BIPYRIDIN]-4-YL}METHANOL
    • BPDM05
    • AX8282357
    • (4-Methyl-[2,2-bipyridin]-4-yl)methanol
    • 4-(HYDROXYMETHYL)-4'-METHYL-2,2'-BIPYRIDINE
    • 4′-Methyl[2,2′-bipyridine]-4-methanol (ACI)
    • (4′-Methyl-[2,2′-bipyridin]-4-yl)methanol
    • 4-(Hydroxymethyl)-4′-methyl-2,2′-bipyridine
    • SY054918
    • MFCD02916382
    • YSWG789
    • H1347
    • 81998-04-1
    • CS-0085998
    • T72968
    • SCHEMBL5468413
    • J-400604
    • 4-(Hydroxymethyl)-4 inverted exclamation mark -methyl-2,2 inverted exclamation mark -bipyridine
    • AS-64553
    • AKOS004909463
    • DTXSID80373047
    • 4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
    • MDL: MFCD02916382
    • Inchi: 1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3
    • InChI-Schlüssel: GJCOKGHYIMLMPB-UHFFFAOYSA-N
    • Lächelt: OCC1C=C(C2C=C(C)C=CN=2)N=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 200.094963011g/mol
  • Monoisotopenmasse: 200.094963011g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 198
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46
  • XLogP3: 1

Experimentelle Eigenschaften

  • Schmelzpunkt: 119.0 to 123.0 deg-C

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Sicherheitsinformationen

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862677-1g
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
81998-04-1 ≥97%(T)
1g
3,468.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1347-1G
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
81998-04-1 >97.0%(T)
1g
¥2290.00 2024-04-15
Chemenu
CM171047-1g
(4'-methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 95%
1g
$429 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63415-50mg
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 ≥97%(T)
50mg
¥218.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63415-200mg
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 ≥97%(T)
200mg
¥608.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63415-1g
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 ≥97%(T)
1g
¥2128.0 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157007-1G
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
81998-04-1 96%
1g
¥628.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157007-200MG
4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
81998-04-1 >97.0%(T)
200MG
¥890.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157007-50mg
4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
81998-04-1 96%
50mg
¥113.90 2023-09-02
Alichem
A029182976-1g
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
81998-04-1 95%
1g
$454.41 2023-09-01

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
Referenz
Bifunctional mesoporous silica nanoparticles as cooperative catalysts for the Tsuji-Trost reaction - tuning the reactivity of silica nanoparticles
Dickschat, Arne T.; Behrends, Frederik; Surmiak, Sabrina; Weiss, Mark; Eckert, Hellmut; et al, Chemical Communications (Cambridge, 2013, 49(22), 2195-2197

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
Referenz
Synthesis and photovoltaic properties of novel ruthenium(II) sensitizers for dye-sensitized solar cell applications
Ryu, Tae In; Song, Myungkwan; Lee, Myung Jin; Jin, Sung-Ho; Kang, Sunwoo; et al, Bulletin of the Korean Chemical Society, 2009, 30(10), 2329-2337

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  3 d, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Referenz
Mechanochemical Release of Non-Covalently Bound Guests from a Polymer-Decorated Supramolecular Cage
Kueng, Robin; Pausch, Tobias; Rasch, Dustin; Goestl, Robert; Schmidt, Bernd M., Angewandte Chemie, 2021, 60(24), 13626-13630

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  cooled; 1 h, rt
Referenz
Artificial photosynthesis dendrimers integrating light-harvesting, electron delivery and hydrogen production
Xun, Zhiqing; Yu, Tianjun; Zeng, Yi; Chen, Jinping; Zhang, Xiaohui; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(24), 12965-12971

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  cooled; 3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referenz
Light-Driven Water Splitting by a Covalently Linked Ruthenium-Based Chromophore-Catalyst Assembly
Sherman, Benjamin D. ; Xie, Yan; Sheridan, Matthew V.; Wang, Degao; Shaffer, David W. ; et al, ACS Energy Letters, 2017, 2(1), 124-128

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol
Referenz
Covalently linked ruthenium(II)-manganese(II) complexes: distance dependence of quenching and electron transfer
Berg, Katja E.; Tran, Anh; Raymond, Mary Katherine; Abrahamsson, Malin; Wolny, Juliusz; et al, European Journal of Inorganic Chemistry, 2001, (4), 1019-1029

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  48 h, 105 °C
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  0 °C; 2.5 h, rt
Referenz
Effect of ligand sequence-specific modification on DNA hybrid catalysis
Zhou, H.; Chen, D.; Bai, J. K.; Sun, X. L.; Li, C.; et al, Organic & Biomolecular Chemistry, 2017, 15(32), 6738-6745

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Referenz
An efficient ruthenium tris(bipyridine)-based luminescent chemosensor for recognition of Cu(II) and sulfide anion in water
Li, Minna; Liang, Qichao; Zheng, Meiqing; Fang, Chenjie; Peng, Shiqi; et al, Dalton Transactions, 2013, 42(37), 13509-13515

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  3 d, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1, rt
Referenz
Mechanoresponsive Metal-Organic Cage-Crosslinked Polymer Hydrogels
Kueng, Robin; Germann, Anne ; Kruesmann, Marcel; Niggemann, Louisa P.; Meisner, Jan ; et al, Chemistry - A European Journal, 2023, 29(18),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  24 h, 130 °C; 130 °C → rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
Extended sulfonated bipyridine ligands targeting the para-selective borylation of arenes
Douthwaite, James L.; Phipps, Robert J., Tetrahedron, 2022, 117, 117-118

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  16 h, 100 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  16 h, rt
Referenz
Palladium metal nanoparticles stabilized by ionophilic ligands in ionic liquids: synthesis and application in hydrogenation reactions
Leal, Barbara C.; Consorti, Crestina S.; Machado, Giovanna; Dupont, Jairton, Catalysis Science & Technology, 2015, 5(2), 903-909

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ;  17 h, 65 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  basified, cooled
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Potassium carbonate ;  basified
Referenz
Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore
Kodama, Koichi; Kobayashi, Akinori; Hirose, Takuji, Tetrahedron Letters, 2013, 54(40), 5514-5517

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  42 h, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol
Referenz
Labeling of a self-hardening bone substitute using ruthenium tris-bipyridine complexes, for the analysis of its in vivo metabolism
Laib, Samia; Petit, Marc; Bodio, Ewen; Fatimi, Ahmed; Weiss, Pierre; et al, Comptes Rendus Chimie, 2008, 11(6-7), 641-649

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Raw materials

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Preparation Products

4-Hydroxymethyl-4’-methyl-2,2’-bipyridine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:81998-04-1)4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
Bestellnummer:A902536
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:11
Preis ($):337.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:81998-04-1)4-HydroxyMethyl-4'-Methyl-2,2'-bipyridyl
Bestellnummer:sfd5103
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Email:sales2@senfeida.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81998-04-1)4-Hydroxymethyl-4’-methyl-2,2’-bipyridine
A902536
Reinheit:99%
Menge:5g
Preis ($):337.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:81998-04-1)4-HydroxyMethyl-4'-Methyl-2,2'-bipyridyl
sfd5103
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email